
2,3-Difluorodibenzo-P-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluorodibenzo-P-dioxin is a chemical compound belonging to the family of dioxins, which are known for their environmental persistence and potential toxicity. This compound consists of two benzene rings connected by two oxygen atoms, with fluorine atoms substituted at the 2 and 3 positions on the benzene rings. Dioxins, including this compound, are often by-products of industrial processes and combustion activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluorodibenzo-P-dioxin typically involves the fluorination of dibenzo-P-dioxin. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced fluorination techniques and equipment is essential to manage the reactivity of fluorine and to ensure the safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in less fluorinated or non-fluorinated dioxins.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce partially or fully de-fluorinated dioxins .
Aplicaciones Científicas De Investigación
2,3-Difluorodibenzo-P-dioxin has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of dioxins and their derivatives.
Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of dioxins.
Medicine: Studies on its interaction with biological systems can provide insights into the mechanisms of dioxin toxicity and potential therapeutic interventions.
Mecanismo De Acción
The mechanism of action of 2,3-Difluorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in toxic effects, including disruption of endocrine function, immune suppression, and carcinogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Polychlorinated dibenzo-P-dioxins (PCDDs): These compounds have chlorine atoms instead of fluorine and are known for their high toxicity.
Polybrominated dibenzo-P-dioxins (PBDDs): These compounds contain bromine atoms and share similar toxicological properties with PCDDs.
Polychlorinated biphenyls (PCBs): Although structurally different, PCBs exhibit dioxin-like toxicity and are often studied alongside dioxins.
Uniqueness
2,3-Difluorodibenzo-P-dioxin is unique due to the presence of fluorine atoms, which can influence its chemical reactivity and biological activity. The fluorine atoms can affect the compound’s stability, making it more resistant to metabolic degradation compared to its chlorinated or brominated counterparts .
Propiedades
Número CAS |
50585-38-1 |
|---|---|
Fórmula molecular |
C12H6F2O2 |
Peso molecular |
220.17 g/mol |
Nombre IUPAC |
2,3-difluorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6F2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H |
Clave InChI |
ULFNOXMWCAHZMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


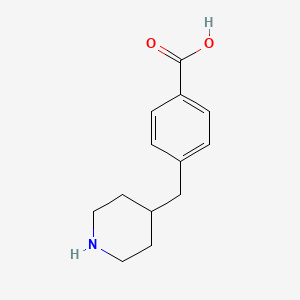
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
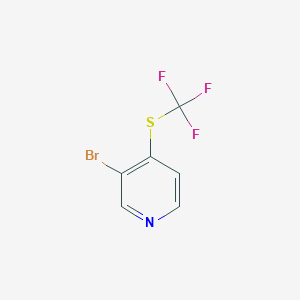
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)
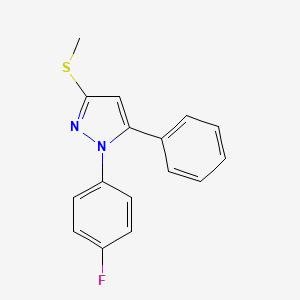

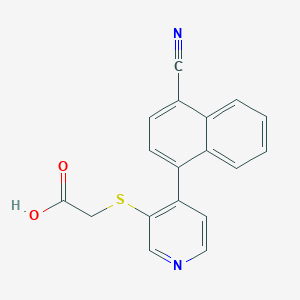
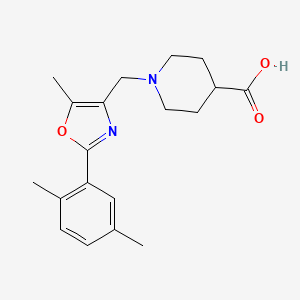

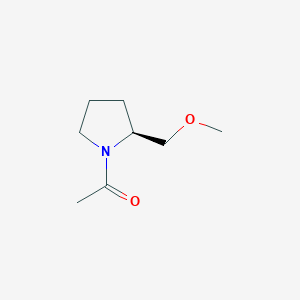
![((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone](/img/structure/B12866687.png)
![4-Fluoro-2-methoxybenzo[d]oxazole](/img/structure/B12866698.png)

